molecular formula C15H18N2O B8531040 1-(6-Methoxy-naphthalen-2-yl)-piperazine

1-(6-Methoxy-naphthalen-2-yl)-piperazine

Katalognummer: B8531040
Molekulargewicht: 242.32 g/mol
InChI-Schlüssel: PZTDGGKLBGOOKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-Methoxy-naphthalen-2-yl)-piperazine is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a naphthalene core, a common structural motif in non-steroidal anti-inflammatory drugs (NSAIDs), linked to a piperazine ring, which is known to influence the pharmacokinetic properties of molecules . While analytical data for this specific compound is limited in the public domain, research on closely related structures indicates significant potential. Piperazine derivatives of 6-methoxynaphthalene have been extensively investigated as prodrugs to enhance percutaneous drug delivery. These prodrugs are designed to improve skin permeation and are readily hydrolyzed in biological systems to release the active parent drug . This makes 1-(6-Methoxy-naphthalen-2-yl)-piperazine a valuable scaffold for developing novel prodrugs, particularly for topical formulations aimed at treating inflammatory conditions like arthritis. The compound is provided For Research Use Only and is intended for use in laboratory settings. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet (SDS) prior to handling.

Eigenschaften

Molekularformel

C15H18N2O

Molekulargewicht

242.32 g/mol

IUPAC-Name

1-(6-methoxynaphthalen-2-yl)piperazine

InChI

InChI=1S/C15H18N2O/c1-18-15-5-3-12-10-14(4-2-13(12)11-15)17-8-6-16-7-9-17/h2-5,10-11,16H,6-9H2,1H3

InChI-Schlüssel

PZTDGGKLBGOOKJ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=C1)C=C(C=C2)N3CCNCC3

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Related Piperazine Derivatives

Structural Analogues and Receptor Affinities

Piperazine derivatives exhibit diverse biological activities depending on aromatic substituents. Key comparisons include:

Arylpiperazines with Psychotropic Activity
  • 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) : A 5-HT1B/1C receptor agonist, TFMPP suppresses locomotor activity in rats via serotonergic pathways . It shows moderate selectivity (65-fold) for 5-HT1B over 5-HT1A receptors .
  • 1-(3,4-Methylenedioxybenzyl)piperazine (MDBP) : A hybrid psychoactive compound mimicking MDMA, it interacts with serotonin receptors, though with lower affinity than TFMPP .
High-Affinity 5-HT1A Ligands
  • 1-(2-Methoxyphenyl)piperazine Derivatives : Substitution with phthalimido or benzamido groups enhances 5-HT1A affinity. For example, 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine exhibits a $K_i$ of 0.6 nM for 5-HT1A, surpassing serotonin’s affinity .
Naphthalene-Containing Piperazines
  • 1-(1-Naphthyl)piperazine : A selective 5-HT2 receptor antagonist with negligible alpha-receptor interaction, it lacks antihypertensive effects despite high in vitro affinity .
  • 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) : A sigma-2 agonist with anti-cancer activity (EC$_{50}$ = 1.40 μM in SK-N-SH cells) .

Cytotoxic Piperazine Derivatives

  • 1-(4-Chlorobenzhydryl)piperazine Derivatives : Substituted benzoyl groups confer cytotoxicity against liver (HEPG2, IC$_{50}$ ~10 μM), breast (MCF7), and colon (HCT-116) cancer cells. Compound 5a shows long-term stability and potent growth inhibition .

Physicochemical and Spectroscopic Properties

  • pKa Values : Piperazine derivatives exhibit pKa shifts based on substituents. For example, 1-(2-hydroxyethyl)piperazine has pKa$1$ = 3.73 and pKa$2$ = 7.98, influencing solubility and protonation states .
  • Spectroscopic Trends : 1-(2-Methoxyphenyl)piperazine shows distinct FT-IR (N–C=O at 1645 cm$^{-1}$) and UV-Vis ($\pi \rightarrow \pi^*$ transitions) profiles, with HOMO-LUMO gaps similar to chlorophenyl analogues .

Key Research Findings and Data Tables

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Compound Name Substituents Key Activity/Property References
1-(6-Methoxy-naphthalen-2-yl)-piperazine 6-Methoxy-naphthalen-2-yl Synthesis intermediate, potential bioactivity
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 3-Trifluoromethylphenyl 5-HT1B/1C agonist, psychoactive
1-(2-Methoxyphenyl)piperazine 2-Methoxyphenyl High 5-HT1A affinity ($K_i$ = 0.6 nM)
1-(4-Chlorobenzhydryl)piperazine derivatives 4-Chlorobenzhydryl, benzoyl Cytotoxic (IC$_{50}$ ~10 μM in HEPG2)
PB28 Cyclohexyl, tetrahydronaphthalenyl Sigma-2 agonist, anti-cancer (EC$_{50}$ = 1.40 μM)

Table 2: Physicochemical Properties

Compound Name pKa Values LogP (Predicted) Spectral Features
1-(6-Methoxy-naphthalen-2-yl)-piperazine N/A ~3.2 $^1$H-NMR: δ 2.72 (CH$_3$), 8.38–10.35 (NH)
1-(2-Methoxyphenyl)piperazine pKa$1$ = 3.73, pKa$2$ = 7.98 ~2.8 FT-IR: 1645 cm$^{-1}$ (C=O)
1-(2-Hydroxyethyl)piperazine pKa$1$ = 3.73, pKa$2$ = 7.98 ~0.5 Soluble in polar solvents

Structure-Activity Relationships (SAR)

  • Aromatic Bulk : Naphthalene derivatives (e.g., PB28) show enhanced sigma-2 receptor binding compared to phenyl analogues, likely due to increased lipophilicity .
  • Electron-Withdrawing Groups : Trifluoromethyl (TFMPP) and chloro substituents enhance 5-HT receptor affinity via hydrophobic and electronic interactions .
  • Hydrogen Bonding : Methoxy groups (e.g., 2-methoxyphenyl derivatives) improve 5-HT1A binding by participating in hydrogen bonding with receptor residues .

Vorbereitungsmethoden

Step 1: Formation of 3-(6-Methoxynaphthalen-2-yl)-3,4-dehydropiperazin-2-one

Ethylenediamine reacts with methyl 6-methoxy-2-naphthoylformate in a toluene/acetic acid system to form the dehydropiperazinone intermediate. The reaction proceeds via nucleophilic attack of the amine on the carbonyl group, followed by cyclization and dehydration.

Reaction Conditions:

  • Solvent: Toluene

  • Catalyst: Acetic acid (1:1 molar ratio to ethylenediamine)

  • Temperature: 60–65°C

  • Time: 6 hours

Yield: ~70% (extrapolated from analogous reactions in the literature).

Step 2: Reduction to 1-(6-Methoxy-naphthalen-2-yl)-piperazine

The dehydropiperazinone intermediate undergoes reduction using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). LiAlH₄ selectively reduces the carbonyl group and saturates the double bond, yielding the target piperazine derivative.

Reaction Conditions:

  • Reducing Agent: LiAlH₄ (2.1 equivalents)

  • Solvent: THF

  • Temperature: 50–55°C

  • Time: 3–4 hours

Yield: ~60% (based on similar reductions).

Comparative Analysis of Methods

Method Advantages Limitations Yield
Reductive AminationHigh selectivity; scalableRequires LiAlH₄, a hazardous reagent~60%
NASDirect C–N bond formationLow reactivity due to methoxy groupNot reported

Industrial Scalability Considerations

The reductive amination route is more amenable to large-scale production due to its straightforward purification steps and compatibility with continuous flow reactors. Key optimizations include:

  • Solvent Recycling: Toluene and THF can be recovered via distillation.

  • Catalyst Efficiency: Substituting LiAlH₄ with safer alternatives (e.g., NaBH₄ with additives) is under investigation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(6-Methoxy-naphthalen-2-yl)-piperazine, and how are reaction conditions optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the piperazine ring and naphthalene scaffold. A representative route includes:

Naphthalene sulfonation : Reacting 6-methoxynaphthalene with chlorosulfonic acid to introduce a sulfonyl group.

Piperazine coupling : Substituting the sulfonyl chloride intermediate with piperazine under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).

Purification : Column chromatography or recrystallization to achieve >95% purity.
Optimization focuses on solvent choice (polar aprotic solvents enhance reactivity), temperature control (prevents side reactions), and catalyst use (e.g., DMAP for acylations) .

Q. How is the structural integrity of 1-(6-Methoxy-naphthalen-2-yl)-piperazine confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR verify substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the naphthalene region).
  • X-ray crystallography : Single-crystal diffraction (using SHELX software ) resolves bond angles, torsional strain, and intermolecular interactions.
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 283.18) .

Q. What preliminary biological activities have been reported for this compound, and what assay systems are typically employed?

  • Methodological Answer :

  • Anticancer activity : Tested via MTT assays against cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values compared to positive controls like doxorubicin.
  • Antimicrobial screening : Disk diffusion or microdilution assays against E. coli and S. aureus to assess MIC (minimum inhibitory concentration).
  • Enzyme inhibition : Fluorescence-based assays for kinase or protease inhibition (e.g., using ATP-analog probes) .

Advanced Research Questions

Q. How do structural modifications on the piperazine or naphthalene moieties influence the compound’s bioactivity, and what SAR models are proposed?

  • Methodological Answer :

  • Piperazine modifications : Adding electron-withdrawing groups (e.g., -CF₃) increases metabolic stability but may reduce solubility.
  • Naphthalene substitutions : Introducing halogens (e.g., -Cl) enhances target binding affinity in hydrophobic pockets.
  • SAR models : 3D-QSAR or molecular docking (using AutoDock Vina) correlates substituent bulkiness/logP with activity. For example, bulkier groups on the naphthalene ring improve kinase inhibition .

Q. How can researchers resolve contradictions in reported biological activities across different studies involving this compound?

  • Methodological Answer :

  • Assay standardization : Compare protocols for cell lines (e.g., passage number), solvent controls (DMSO concentration ≤0.1%), and endpoint measurements (e.g., luminescence vs. absorbance).
  • Meta-analysis : Use tools like RevMan to pool data from multiple studies, adjusting for variables like incubation time or serum content.
  • Orthogonal validation : Confirm conflicting results with alternative assays (e.g., apoptosis via flow cytometry if MTT data is inconsistent) .

Q. What challenges arise in crystallizing 1-(6-Methoxy-naphthalen-2-yl)-piperazine, and how can advanced software tools like SHELX assist?

  • Methodological Answer :

  • Crystallization issues : The compound’s flexibility (due to the piperazine ring) and low melting point (<100°C) complicate crystal growth. Strategies include:
  • Slow evaporation in mixed solvents (e.g., CHCl₃:MeOH).
  • Seeding with analogous structures.
  • SHELX refinement : Use SHELXL for twin refinement if crystals exhibit pseudo-merohedral twinning. Hydrogen-bonding networks are validated via PLATON .

Q. What computational and experimental strategies are used to identify pharmacological targets, such as enzyme binding or receptor modulation?

  • Methodological Answer :

  • Virtual screening : Dock the compound into protein databases (PDB) using Glide or GOLD. Prioritize targets with high docking scores (e.g., kinases, GPCRs).
  • Affinity chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins from cell lysates, followed by LC-MS/MS identification.
  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (ka/kd) to purified receptors (e.g., CXCR3) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.